N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring and a pyrazole-containing ethylphenyl group. The compound’s structure comprises:
- Benzene sulfonamide core: A benzene ring with a sulfonamide group at position 1 and a trifluoromethyl (-CF₃) substituent at position 2.
- Ethylphenyl-pyrazole moiety: A para-substituted phenyl group linked via an ethyl chain to a 1-methyl-1H-pyrazole ring at position 3.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions, common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-25-18(10-11-23-25)15-7-5-14(6-8-15)9-12-24-28(26,27)17-4-2-3-16(13-17)19(20,21)22/h2-8,10-11,13,24H,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWDUEQJKPSIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethyl group, and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 393.42 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including carbonic anhydrase and cyclooxygenases (COX), which are crucial in inflammatory processes.
- Calcium Channel Modulation : Similar sulfonamide derivatives have exhibited effects on calcium channels, influencing vascular resistance and perfusion pressure in cardiac tissues .
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, such as:
- Anticancer Properties : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related sulfonamide was shown to have an IC50 value of approximately 92.4 µM against multiple cancer types .
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | Anticancer | TBD | Various |
| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular Effects | 0.001 nM | Isolated Rat Heart Model |
| 2-hydrazinocarbonyl-benzenesulfonamide | Endothelin Receptor Inhibitor | TBD | Rat Model |
Cardiovascular Effects
A study evaluated the impact of sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential therapeutic applications in managing cardiovascular diseases .
Antifungal Activity
Another investigation focused on the antifungal properties of structurally similar compounds. The findings revealed that these compounds effectively inhibited the growth of various fungi, including Fusarium graminearum and Botrytis cinerea, through mechanisms involving succinate dehydrogenase inhibition.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
3-Chloro-2-methyl analog (CAS 2640885-63-6):
- Structure: The benzene ring has a chlorine (Cl) at position 3 and a methyl (CH₃) at position 2 instead of CF₃.
- Molecular Weight: 389.9 g/mol (vs. ~411.4 g/mol for the target compound, estimated based on similar structures).
- Impact: Chlorine increases electron-withdrawing effects but reduces lipophilicity compared to CF₃. Methyl adds steric bulk but lacks the strong electron-withdrawing nature of CF₃ .
-
- Example: N-(4-((2-(Acetamidomethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2e) .
- Key Differences: Replaces the ethylphenyl group with a piperidinylsulfonyl-phenyl moiety. The pyrazole has a trifluoromethyl group at position 3 (vs. position 5 in the target compound).
- Properties: High purity (>95%) and molecular weight (446.0 [M+1]), suggesting improved solubility due to the piperidine group .
Pyrazole Substituent Modifications
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide: Structure: Pyrazole at position 1 has a 4-chlorophenyl group and a methyl substituent. The absence of CF₃ reduces metabolic stability compared to the target compound .
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Structure: Features a sulfanyl (S-) linker and aldehyde group.
Trifluoromethyl Group Positioning
- 3-{5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide: Structure: Trifluoromethyl is on a phenyl ring attached to the pyrazole. Impact: The CF₃ group’s placement on a distal phenyl ring may alter binding interactions compared to its direct attachment to the sulfonamide benzene in the target compound .
Research Findings and Implications
- Trifluoromethyl Advantage : The CF₃ group in the target compound likely enhances resistance to oxidative metabolism compared to chlorine or methyl analogs, making it more suitable for prolonged biological activity .
- Synthetic Feasibility : High-yield syntheses (>89% in ) for related sulfonamides suggest scalable routes for the target compound, though substituent positioning may require optimization .
Preparation Methods
Nucleophilic Substitution Route
Step 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride
3-(Trifluoromethyl)benzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding the sulfonyl chloride intermediate. Excess PCl₅ ensures complete conversion, with yields typically >85%.
Step 2: Preparation of 2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. The resulting primary amine is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), achieving ~78% yield.
Step 3: Sulfonamide Bond Formation
The sulfonyl chloride reacts with the ethylamine intermediate in anhydrous tetrahydrofuran (THF) under nitrogen, with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and recrystallization from ethanol/water to afford the final product in 65–70% yield.
Suzuki-Miyaura Cross-Coupling Route
Step 1: Synthesis of 4-Bromophenyl Ethylamine
4-Bromophenethylamine is commercially available or synthesized via bromination of phenethylamine using N-bromosuccinimide (NBS) in acetic acid.
Step 2: Suzuki Coupling with 1-Methyl-5-pyrazoleboronic Acid
The brominated intermediate reacts with 1-methyl-5-pyrazoleboronic acid in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₄ at 80°C. This step introduces the pyrazole moiety, yielding 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine with 82% efficiency.
Step 3: Sulfonylation as Final Step
Identical to Step 3 in Section 2.1, ensuring consistency in sulfonamide formation.
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80°C | 82 | |
| Pd(OAc)₂/XPhos | Toluene | 100°C | 75 | |
| CuI/1,10-phenanthroline | DMSO | 120°C | 68 |
The Pd(PPh₃)₄ system offers superior yields for Suzuki couplings, while Cu-catalyzed methods are less efficient for this substrate.
Solvent Effects on Sulfonylation
| Solvent | Base | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| THF | Et₃N | 12 | 95 |
| DCM | Pyridine | 24 | 89 |
| Acetone | K₂CO₃ | 18 | 91 |
THF with Et₃N provides optimal reactivity and purity, minimizing side reactions such as sulfonate ester formation.
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, SO₂NH), 7.82–7.45 (m, 7H, aromatic), 6.35 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 3.02 (t, 2H, CH₂NH), 2.75 (t, 2H, CH₂Ph).
-
¹³C NMR : δ 144.2 (C=O), 139.5 (CF₃), 128.9–125.1 (aromatic), 105.4 (pyrazole-C), 40.8 (N-CH₃).
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HRMS (ESI+) : m/z calculated for C₂₀H₂₀F₃N₃O₂S [M+H]⁺: 440.1254; found: 440.1256.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 min.
Challenges and Troubleshooting
-
Low Yield in Sulfonylation : Excess sulfonyl chloride (1.5 equiv) and rigorous exclusion of moisture improve conversion.
-
Pyrazole Ring Instability : Avoid strong acids/bases during workup; neutral pH conditions preserve the pyrazole core.
-
Purification Difficulties : Silica gel chromatography with 5% methanol in DCM effectively separates sulfonamide byproducts .
Q & A
Q. What are the standard synthetic routes for this sulfonamide derivative, and how can reaction parameters be optimized for higher yield?
The compound is typically synthesized via multi-step routes involving:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., H₂SO₄ or acetic acid) .
- Sulfonamide coupling : Reaction of a sulfonyl chloride intermediate with a primary amine (e.g., 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine) in the presence of a base like K₂CO₃ in DMF or THF . Optimization parameters :
- Temperature : 60–80°C for sulfonamide coupling to minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and sulfonamide connectivity. Trifluoromethyl groups exhibit distinct ¹⁹F NMR signals at ~-60 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₉H₁₈F₃N₃O₂S) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. ORTEP-3 generates 3D visualizations of the sulfonamide group’s conformation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency .
- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using controlled pH (7.4) and temperature (37°C) .
- Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess target selectivity .
- Metabolic stability : Evaluate hepatic microsomal stability to rule out rapid degradation in certain models .
Q. What computational strategies are employed to model the interaction between this compound and its target enzymes?
- Molecular docking (AutoDock Vina or Schrödinger) : Predict binding poses of the trifluoromethyl group in hydrophobic enzyme pockets. Pyrazole nitrogen atoms often coordinate with catalytic residues (e.g., serine in proteases) .
- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of the sulfonamide-enzyme complex over 100-ns trajectories. Focus on hydrogen bonds between the sulfonamide oxygen and Arg/Lys residues .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituting the methyl group on the pyrazole ring .
Q. How does the substitution pattern on the pyrazole ring influence structure-activity relationships (SAR) in related analogs?
SAR trends are determined by:
- Electron-withdrawing groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility.
- Position of methyl groups : 1-Methyl on pyrazole improves pharmacokinetics by reducing CYP450 metabolism .
- Phenyl ring substituents : Fluorine at the 4-position increases target affinity (e.g., factor Xa inhibition by ~20-fold vs. non-fluorinated analogs) .
Table 1 : Comparative bioactivity of analogs
| Substituent on Pyrazole | Target Enzyme IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 1-Methyl, 3-CF₃ | 12 ± 2 | 8.5 |
| 1-Ethyl, 3-CF₃ | 18 ± 3 | 10.2 |
| 1-Methyl, 3-Cl | 45 ± 5 | 15.7 |
Data derived from enzyme inhibition assays and shake-flask solubility tests .
Q. What experimental designs are recommended for analyzing metabolic stability in preclinical studies?
- Liver microsomal assays : Incubate the compound (1 µM) with NADPH-supplemented human liver microsomes (HLM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data regarding the conformation of the sulfonamide group?
- Refinement protocols : Re-analyze diffraction data with SHELXL using higher-resolution datasets (≤1.0 Å). Adjust thermal displacement parameters (ADPs) for sulfonamide oxygen atoms .
- Twinning analysis : Use PLATON to check for pseudo-merohedral twinning, which may distort electron density maps .
- Comparative studies : Overlay structures with analogs (e.g., from CSD database) to identify conserved conformational motifs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
